N-(2,5-dimethylphenyl)-2-ethyl-5-[5-(trifluoromethyl)isoxazol-3-yl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,5-dimethylphenyl)-2-ethyl-5-[5-(trifluoromethyl)isoxazol-3-yl]benzenesulfonamide is a useful research compound. Its molecular formula is C20H12ClFN6O2S and its molecular weight is 454.86. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-dimethylphenyl)-2-ethyl-5-[5-(trifluoromethyl)isoxazol-3-yl]benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-dimethylphenyl)-2-ethyl-5-[5-(trifluoromethyl)isoxazol-3-yl]benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Researchers have synthesized and characterized novel thiazole derivatives based on this compound. These derivatives exhibit excellent antimicrobial activity against multidrug-resistant Gram-positive pathogens, including tedizolid/linezolid-resistant Staphylococcus aureus (S. aureus) and vancomycin-resistant Enterococcus faecium (E. faecium). Additionally, some compounds demonstrate broad-spectrum antifungal activity against drug-resistant Candida strains .
- The pyrazole-bearing compounds derived from this scaffold have shown diverse pharmacological effects, including potent antileishmanial and antimalarial activities. Further exploration of these derivatives could lead to novel treatments for parasitic diseases .
- Researchers have successfully synthesized and characterized N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide, a compound related to our target. Single crystal XRD analysis confirmed its structure .
Antimicrobial Activity
Antileishmanial and Antimalarial Potential
Chemical Synthesis and Characterization
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2,5-dimethylphenyl)-2-ethyl-5-[5-(trifluoromethyl)isoxazol-3-yl]benzenesulfonamide involves the reaction of 2,5-dimethylphenylamine with ethyl 5-(trifluoromethyl)isoxazole-3-carboxylate to form N-(2,5-dimethylphenyl)-2-ethyl-5-(isoxazol-3-yl)benzenesulfonamide, which is then reacted with sulfuric acid to yield the final product.", "Starting Materials": [ "2,5-dimethylphenylamine", "ethyl 5-(trifluoromethyl)isoxazole-3-carboxylate", "sulfuric acid" ], "Reaction": [ "Step 1: 2,5-dimethylphenylamine is reacted with ethyl 5-(trifluoromethyl)isoxazole-3-carboxylate in the presence of a base such as sodium hydride or potassium carbonate to form N-(2,5-dimethylphenyl)-2-ethyl-5-(isoxazol-3-yl)benzenesulfonamide.", "Step 2: The resulting product from step 1 is then treated with sulfuric acid to yield the final product, N-(2,5-dimethylphenyl)-2-ethyl-5-[5-(trifluoromethyl)isoxazol-3-yl]benzenesulfonamide." ] } | |
CAS RN |
1112407-41-6 |
Product Name |
N-(2,5-dimethylphenyl)-2-ethyl-5-[5-(trifluoromethyl)isoxazol-3-yl]benzenesulfonamide |
Molecular Formula |
C20H12ClFN6O2S |
Molecular Weight |
454.86 |
IUPAC Name |
6-[[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H12ClFN6O2S/c21-14-7-6-11(8-15(14)22)17-24-16(30-27-17)10-31-20-25-18-13(9-23-26-18)19(29)28(20)12-4-2-1-3-5-12/h1-9H,10H2,(H,23,26) |
InChI Key |
MXQLEGOCYSPDBH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(NN=C3)N=C2SCC4=NC(=NO4)C5=CC(=C(C=C5)Cl)F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.